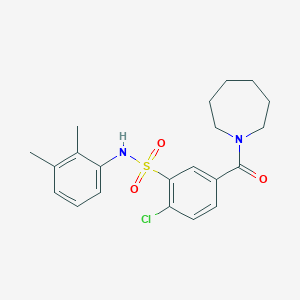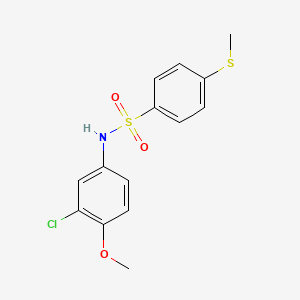![molecular formula C14H11BrClN3O3S2 B3499438 N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-bromo-2-chlorobenzamide](/img/structure/B3499438.png)
N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-bromo-2-chlorobenzamide
Overview
Description
N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-bromo-2-chlorobenzamide, also known as BAY 43-9006, is a chemical compound that has gained significant attention in the field of cancer research due to its potential anticancer properties. BAY 43-9006 is a multi-kinase inhibitor that targets various signaling pathways involved in tumor growth and angiogenesis.
Mechanism of Action
N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-bromo-2-chlorobenzamide 43-9006 targets multiple signaling pathways involved in tumor growth and angiogenesis. It inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway that regulates cell proliferation and survival. N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-bromo-2-chlorobenzamide 43-9006 also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. By inhibiting these signaling pathways, N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-bromo-2-chlorobenzamide 43-9006 can prevent tumor growth and angiogenesis.
Biochemical and Physiological Effects:
N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-bromo-2-chlorobenzamide 43-9006 has been shown to have several biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit cell proliferation and migration, which are important processes in tumor growth and metastasis. N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-bromo-2-chlorobenzamide 43-9006 can also inhibit angiogenesis, which can prevent the growth and spread of tumors.
Advantages and Limitations for Lab Experiments
N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-bromo-2-chlorobenzamide 43-9006 has several advantages for lab experiments. It is a potent inhibitor of several kinases involved in tumor growth and angiogenesis, making it a useful tool for studying these pathways. N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-bromo-2-chlorobenzamide 43-9006 has also been extensively studied in preclinical and clinical studies, providing a wealth of information on its mechanism of action and potential therapeutic applications.
However, there are also limitations to using N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-bromo-2-chlorobenzamide 43-9006 in lab experiments. It is a complex chemical compound that requires specialized equipment and expertise for synthesis and analysis. N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-bromo-2-chlorobenzamide 43-9006 can also have off-target effects, inhibiting kinases that are not involved in tumor growth and angiogenesis, which can complicate data interpretation.
Future Directions
There are several future directions for research on N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-bromo-2-chlorobenzamide 43-9006. One area of interest is the development of combination therapies that target multiple signaling pathways involved in tumor growth and angiogenesis. Another area of interest is the identification of biomarkers that can predict response to N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-bromo-2-chlorobenzamide 43-9006, which can help identify patients who are most likely to benefit from treatment. Finally, there is also interest in developing new analogs of N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-bromo-2-chlorobenzamide 43-9006 with improved potency and selectivity for specific kinases involved in tumor growth and angiogenesis.
Scientific Research Applications
N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-bromo-2-chlorobenzamide 43-9006 has been extensively studied for its potential anticancer properties. It has been shown to inhibit the activity of several kinases, including RAF, VEGFR, and PDGFR, which are involved in tumor growth and angiogenesis. N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-bromo-2-chlorobenzamide 43-9006 has been tested in preclinical and clinical studies for the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.
properties
IUPAC Name |
5-bromo-2-chloro-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClN3O3S2/c15-8-1-6-12(16)11(7-8)13(20)19-14(23)18-9-2-4-10(5-3-9)24(17,21)22/h1-7H,(H2,17,21,22)(H2,18,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDWFGIKQVQVIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC(=O)C2=C(C=CC(=C2)Br)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B3499361.png)
![4-{[(4-methylphenyl)thio]methyl}-N-(3-nitrophenyl)benzamide](/img/structure/B3499362.png)
![4-{5-[(4-bromo-2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B3499368.png)
![3-bromo-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methoxybenzamide](/img/structure/B3499370.png)
![N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-2-phenoxyacetamide](/img/structure/B3499389.png)
![1-(4-chlorophenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3499393.png)
![4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B3499400.png)
![4-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}methyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine](/img/structure/B3499413.png)

![N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B3499442.png)
![2-(4-bromo-2,5-dimethylphenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3499443.png)
![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-4-nitrobenzamide](/img/structure/B3499448.png)
![2-({4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3499449.png)